异丙基7-(2-氯苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are novel CDK2 inhibitors . They are part of a new set of small molecules designed and synthesized for cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
These compounds were synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of these compounds was confirmed through molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to sorafenib IC50: 0.184 ± 0.01 μM .科学研究应用
抗肿瘤活性
含有[1,2,4]三唑并[1,5-a]嘧啶部分的多环体系已被报道具有抗肿瘤活性 . 这表明我们的化合物有可能用于癌症研究和治疗 .
促肾上腺皮质激素释放因子1受体拮抗剂
具有[1,2,4]三唑并[1,5-a]嘧啶部分的化合物已被用作促肾上腺皮质激素释放因子1受体拮抗剂 . 这可能用于治疗与压力和焦虑相关的疾病 .
钙通道调节剂
这些化合物也已被用作钙通道调节剂 . 这表明在治疗心血管疾病和某些神经系统疾病方面具有潜在应用 .
阿尔茨海默病的治疗
这些化合物有可能用于治疗阿尔茨海默病 . 这可能为神经退行性疾病研究开辟新的途径 .
失眠的治疗
这类化合物也已被用于治疗失眠 . 这表明在睡眠研究和开发新的助眠剂方面具有潜在应用 .
抗寄生虫活性
三唑并嘧啶与Pt和Ru的配合物对寄生虫表现出高度活性 . 这表明在开发新的抗寄生虫药物方面具有潜在应用 .
抗癌活性
新型噻唑并嘧啶衍生物在人癌细胞系和原发性CLL细胞中进行了研究。 它们对细胞系表现出优异的抗癌活性,并通过凋亡导致细胞死亡,因为它抑制了CDK酶 .
脂肪酸结合蛋白 (FABPs) 亚型
在脂肪酸结合蛋白 (FABPs) 亚型中,FABP4 和 FABP5 被认为是一些疾病的潜在治疗靶点,例如血脂异常、冠心病和糖尿病 .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, causing cell growth arrest at the G0-G1 stage . This disrupts the normal progression of the cell cycle, preventing the cell from entering the S phase and halting DNA replication . This disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These studies help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within cells, leading to cell death .
未来方向
生化分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation . The inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown to significantly inhibit the growth of three examined cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It inhibits CDK2/cyclin A2, which is crucial for cell proliferation . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has shown significant inhibitory activity against CDK2/cyclin A2 .
属性
IUPAC Name |
propan-2-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-6-4-5-7-12(11)17/h4-9,14H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQKTHIVVXPQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。